molecular formula C14H18BClO3 B11717011 1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

Cat. No.: B11717011
M. Wt: 280.56 g/mol
InChI Key: UJIZNSOUTFQQHJ-UHFFFAOYSA-N
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Description

1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is an organic compound that features a boronic ester group and a chloro-substituted phenyl ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one typically involves the borylation of a chloro-substituted phenyl ketone. One common method is the palladium-catalyzed cross-coupling reaction between 4-chloroacetophenone and bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: 1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form phenols.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.

    Reduction: 1-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol.

    Substitution: 1-[4-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one.

Scientific Research Applications

1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which 1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, forming a bond with electrophilic carbon atoms in the presence of a palladium catalyst. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to yield the desired product.

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

Uniqueness: 1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is unique due to its combination of a boronic ester group and a chloro-substituted phenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C14H18BClO3

Molecular Weight

280.56 g/mol

IUPAC Name

1-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

InChI

InChI=1S/C14H18BClO3/c1-9(17)11-7-6-10(16)8-12(11)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3

InChI Key

UJIZNSOUTFQQHJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(=O)C

Origin of Product

United States

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